molecular formula C20H22O5 B12388467 Artemisiane E

Artemisiane E

Cat. No.: B12388467
M. Wt: 342.4 g/mol
InChI Key: OSLKCNHFMBLVCP-WQANXHIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artemisiane E is a sesquiterpene lactone compound isolated from the genus Artemisia, which belongs to the Asteraceae family. This genus includes a wide variety of aromatic plants known for their medicinal properties. This compound has garnered attention due to its potential pharmacological activities, including anti-inflammatory and cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Artemisiane E involves several steps, typically starting from naturally occurring precursors found in Artemisia species. The synthetic route often includes oxidation and cyclization reactions to form the lactone ring structure characteristic of sesquiterpene lactones .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from Artemisia plants. The extraction process involves solvent extraction followed by purification techniques such as column chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Artemisiane E undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized sesquiterpene lactones, while reduction can yield less oxidized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Artemisiane E involves its interaction with various molecular targets and pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation .

Comparison with Similar Compounds

Artemisiane E is part of a broader class of sesquiterpene lactones found in Artemisia species. Similar compounds include:

Compared to these compounds, this compound is unique due to its specific molecular structure and the particular pathways it targets, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

[(3aR,4S,9aS,9bR)-6,9-dimethyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H22O5/c1-9(2)6-15(22)24-14-8-11(4)16-13(21)7-10(3)17(16)19-18(14)12(5)20(23)25-19/h6-7,14,17-19H,5,8H2,1-4H3/t14-,17-,18+,19+/m0/s1

InChI Key

OSLKCNHFMBLVCP-WQANXHIZSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C=C(C)C)C(=C)C(=O)O3)C(=CC2=O)C

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)C=C(C)C)C(=C)C(=O)O3)C(=CC2=O)C

Origin of Product

United States

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